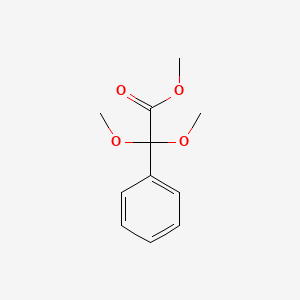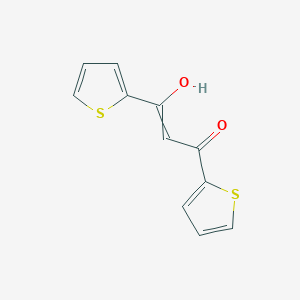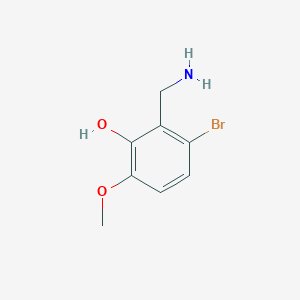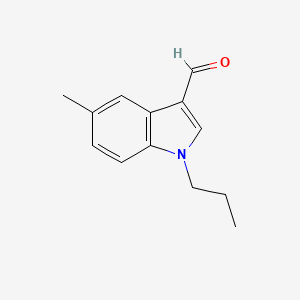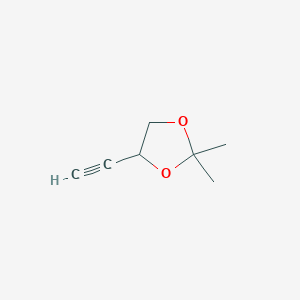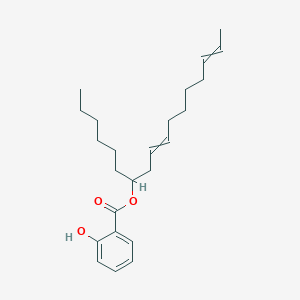
heptadeca-9,15-dien-7-yl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate is a chemical compound with the molecular formula C24H36O3 It is characterized by a heptadecadiene chain attached to a 2-hydroxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-9,15-dien-7-yl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with heptadeca-9,15-dien-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the heptadecadiene chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the 2-hydroxybenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadeca-9,15-dien-7-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The heptadecadiene chain may interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Heptadeca-9,15-dien-7-yl acetate: Similar structure but with an acetate group instead of a 2-hydroxybenzoate group.
Heptadeca-9,15-dien-7-yl benzoate: Similar structure but with a benzoate group instead of a 2-hydroxybenzoate group.
Uniqueness
Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate is unique due to the presence of the 2-hydroxybenzoate group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
heptadeca-9,15-dien-7-yl 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHAIGMOWPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B12441638.png)
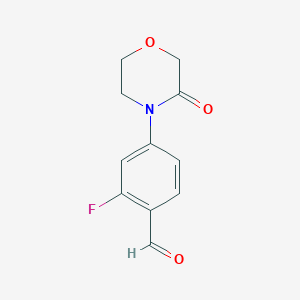
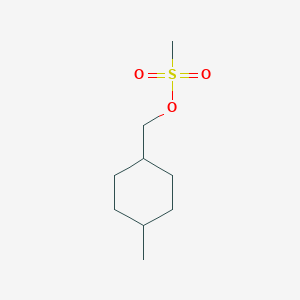

![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
